2-Hydroxy-2-methyl-3-piperidin-1-yl-propionitrile
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Overview
Description
2-Hydroxy-2-methyl-3-piperidin-1-yl-propionitrile is a chemical compound that features a piperidine ring, a nitrile group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-3-piperidin-1-yl-propionitrile typically involves the reaction of piperidine with a suitable nitrile precursor under controlled conditions. One common method involves the use of 2-methyl-3-piperidin-1-yl-propionitrile as a starting material, which is then hydroxylated to introduce the hydroxyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction environments to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methyl-3-piperidin-1-yl-propionitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-methyl-3-piperidin-1-yl-propionitrile.
Reduction: Formation of 2-hydroxy-2-methyl-3-piperidin-1-yl-propylamine.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-2-methyl-3-piperidin-1-yl-propionitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methyl-3-piperidin-1-yl-propionitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-piperidin-1-yl-propionitrile: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-3-piperidin-1-yl-propionitrile: Similar structure but lacks the hydroxyl group.
3-Hydroxy-2-methylpyridine: Contains a pyridine ring instead of a piperidine ring.
Uniqueness
2-Hydroxy-2-methyl-3-piperidin-1-yl-propionitrile is unique due to the presence of both a hydroxyl and a nitrile group on the same molecule, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-hydroxy-2-methyl-3-piperidin-1-ylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-9(12,7-10)8-11-5-3-2-4-6-11/h12H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCLIUDNIBNXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)(C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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